
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide, also known as EFA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFA is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide involves the inhibition of various enzymes, including HDACs and COX-2. 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells, as well as a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It inhibits the activity of HDACs and COX-2, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells, as well as a reduction in inflammation and pain. 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide also modulates the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a potent inhibitor of HDACs and COX-2, making it a valuable tool for studying the role of these enzymes in various diseases. 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes.
However, 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide is also unstable under certain conditions, which can affect its activity and potency.
未来方向
There are several future directions for research on 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide. One area of interest is the development of novel analogs of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential applications of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide, which could lead to the development of more effective therapies for these diseases.
合成方法
The synthesis of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 4-ethylphenol in the presence of a catalyst, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide.
科学研究应用
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, where it acts as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are known to be overexpressed in various types of cancer. Inhibition of HDACs by 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has also been studied for its anti-inflammatory properties. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 by 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide leads to a reduction in inflammation and pain.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-3-9-15(10-4-12)20-11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMQODSGMKZPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

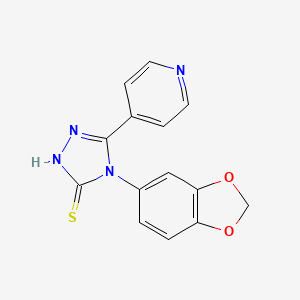
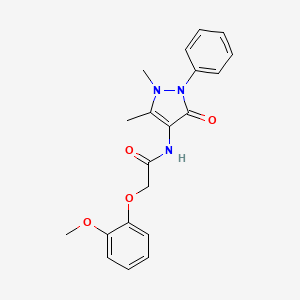
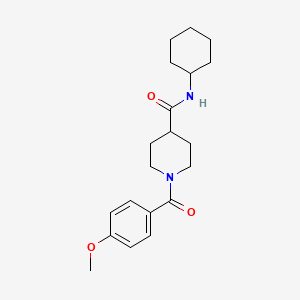
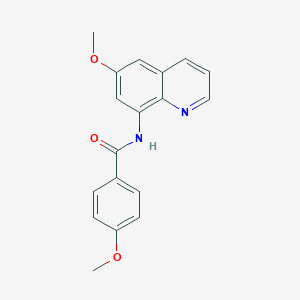
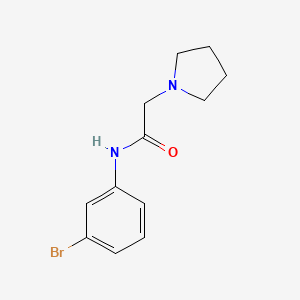
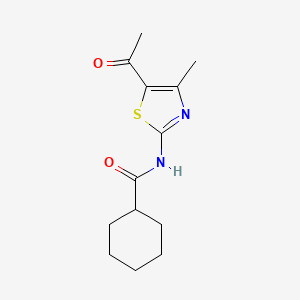

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)
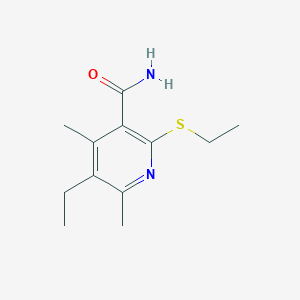
![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)


![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)